Research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-iodophenyl)propanamide is primarily focused on its potential as a lead compound for developing new drugs, particularly for treating sickle cell disease symptoms [ [] ]. Studies have investigated its genotoxicity profile in vitro and in vivo, aiming to identify safer alternatives to hydroxyurea, a current treatment option for sickle cell disease [ [], [] ].
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3